Lysergic acid ethylamide

Description

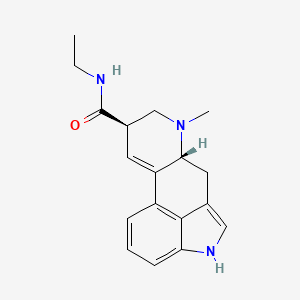

Structure

2D Structure

3D Structure

Properties

CAS No. |

478-99-9 |

|---|---|

Molecular Formula |

C18H21N3O |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(6aR,9R)-N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22)/t12-,16-/m1/s1 |

InChI Key |

VEBWTGYUIBTVNR-MLGOLLRUSA-N |

SMILES |

CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Isomeric SMILES |

CCNC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Canonical SMILES |

CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deethyl-LSD; LAE-32; LAE 32; LAE32; Lysergic acid ethylamide; N-Ethyllysergamide; |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Lysergamide Compounds

Ergot Alkaloid Precursors and Biosynthetic Origins

Ergot alkaloids are a diverse group of nitrogen-containing secondary metabolites produced by several species of fungi, most notably those belonging to the genus Claviceps, with Claviceps purpurea being the most well-known. nih.govfrontiersin.org This fungus infects the developing grains of rye and other cereal grasses, forming a dark, hardened structure called a sclerotium, which contains the alkaloids. wikipedia.org

The biosynthesis of all ergot alkaloids, including the foundational molecule lysergic acid, begins from two primary precursors: the amino acid L-tryptophan and an isoprene (B109036) unit, dimethylallyl diphosphate (B83284) (DMAPP). nih.govwikipedia.orgrsc.org The biosynthetic pathway is a complex series of enzymatic reactions encoded by a cluster of genes known as the ergot alkaloid synthesis (EAS) cluster. researchgate.netresearchgate.net

The initial and committing step in the pathway is the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring with DMAPP. rsc.orgnih.gov This reaction is catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS) to produce 4-dimethylallyl-L-tryptophan (DMAT). rsc.orgnih.gov Following this, DMAT undergoes N-methylation via the enzyme EasF to yield N-methyl-DMAT. researchgate.net

A series of subsequent oxidation and cyclization reactions, catalyzed by enzymes such as chanoclavine-I synthase (a FAD-dependent oxidoreductase), convert N-methyl-DMAT into the tricyclic intermediate chanoclavine-I. rsc.orgnih.gov This molecule is a key branching point in the pathway. Further enzymatic steps lead to the formation of the tetracyclic ergoline (B1233604) ring system characteristic of all ergot alkaloids. rsc.orgnih.gov The pathway proceeds through intermediates like agroclavine (B1664434) and elymoclavine. mdpi.comresearchgate.net The conversion of agroclavine to lysergic acid is a multi-step oxidation process catalyzed by a key enzyme known as clavine oxidase (CloA), a cytochrome P450 monooxygenase. frontiersin.orgmdpi.com

The table below summarizes the key precursors and intermediates in the biosynthesis of lysergic acid.

| Precursor/Intermediate | Description | Key Enzyme(s) |

| L-tryptophan | An essential amino acid that provides the indole ring structure. | - |

| Dimethylallyl diphosphate (DMAPP) | An isoprenoid that provides a five-carbon unit. | - |

| 4-dimethylallyl-L-tryptophan (DMAT) | The product of the initial prenylation of tryptophan. | Dimethylallyl tryptophan synthase (DMATS) |

| Chanoclavine-I | A key tricyclic intermediate. | Chanoclavine-I synthase |

| Agroclavine | A tetracyclic clavine alkaloid. | Multiple enzymes |

| Elymoclavine | An oxidized derivative of agroclavine. | Clavine oxidase (CloA) |

| Lysergic acid | The foundational ergoline alkaloid from which lysergamides are derived. | Clavine oxidase (CloA) |

Chemical Synthesis Methodologies of Lysergamide (B1675752) Derivatives

The laboratory synthesis of lysergamide derivatives, such as lysergic acid ethylamide, typically starts from lysergic acid itself, which can be obtained either through fermentation of Claviceps species or by total synthesis. wikipedia.orgnih.gov The most common method for creating lysergamides is through the formation of an amide bond between the carboxylic acid group of lysergic acid and a desired amine.

For the synthesis of this compound, lysergic acid is reacted with ethylamine (B1201723). This reaction generally requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Common methods for activating the carboxyl group include converting it to a more reactive species such as an acid chloride, an azide (B81097), or using a peptide coupling reagent.

A frequently employed strategy involves the use of a peptide coupling reagent. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. This method is often preferred as it can be performed under mild conditions, which helps to prevent the degradation of the sensitive ergoline structure.

Another established method is the acid chloride route. In this process, lysergic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form lysergic acid chloride. This highly reactive intermediate is then treated with ethylamine to form the corresponding ethylamide. Careful control of the reaction conditions is necessary to avoid side reactions.

The azide method is another classical approach where the carboxyl group is converted into an acyl azide, typically via a mixed anhydride (B1165640) or an acyl hydrazide intermediate. The acyl azide then reacts with the amine to form the amide.

Regardless of the specific method used, purification of the final product is a critical step. Chromatographic techniques are often employed to isolate the desired lysergamide from any unreacted starting materials or byproducts.

Derivatization Strategies for Lysergamide Research Probes

Derivatization of the lysergamide scaffold is a crucial strategy for creating molecular probes to investigate the pharmacology and biochemistry of these compounds, particularly their interactions with serotonin (B10506) and dopamine (B1211576) receptors. scispace.com These research probes are designed to have specific properties, such as the ability to be tracked or to have altered receptor binding affinities, which helps in elucidating the structure and function of their biological targets.

One common derivatization strategy involves the introduction of a radiolabel, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. Radiolabeled lysergamides are invaluable tools for receptor binding assays, allowing for the quantification of receptor density (Bmax) and affinity (Kd) in various tissues. They are also used in autoradiography to visualize the distribution of receptors in brain slices.

Another important strategy is the attachment of fluorescent tags. A fluorescent lysergamide derivative can be used in fluorescence microscopy and other imaging techniques to visualize the location and dynamics of receptors on the surface of living cells. This provides spatial and temporal information that is not accessible with radioligand binding assays.

Structure-activity relationship (SAR) studies represent a broad category of derivatization. scispace.com By systematically modifying different parts of the lysergamide molecule—such as the amide substituent, the substituents on the indole nitrogen, or the stereochemistry at various chiral centers—researchers can probe the specific molecular interactions between the ligand and its receptor. For example, altering the size and nature of the N,N-dialkyl substituents on the amide can significantly impact the compound's affinity and efficacy at different serotonin receptor subtypes. These studies are essential for designing new compounds with more specific receptor profiles.

Furthermore, photoaffinity labeling is a sophisticated derivatization technique where a photoreactive group is incorporated into the lysergamide structure. When the probe is bound to its receptor and exposed to UV light, this group forms a covalent bond with the receptor protein. This allows for the irreversible labeling and subsequent identification of the amino acid residues that constitute the ligand-binding pocket, providing direct structural information about the receptor.

Metabolism and Biotransformation of Lysergamide Compounds

Enzymatic Pathways of Lysergic Acid Ethylamide Formation

The formation of this compound (LAE) and other metabolites from lysergamide (B1675752) compounds is predominantly carried out by hepatic enzymes. These pathways are crucial in the detoxification and elimination of these substances from the body.

N-Dealkylation Mechanisms in Lysergamide Metabolism

N-dealkylation is a significant metabolic pathway for lysergamide compounds. This process involves the removal of an alkyl group from a nitrogen atom. In the case of LSD, N-deethylation of the diethylamide group at position 8 results in the formation of this compound (LAE). informahealthcare.comnih.gov Another primary N-dealkylation reaction is N-demethylation at the N6-position of the indole (B1671886) ring, which produces nor-lysergic acid diethylamide (nor-LSD). informahealthcare.comnih.govresearchgate.net These reactions are catalyzed by specific enzymes in the liver and are a common route for the metabolism of various xenobiotics. informahealthcare.com

Studies have shown that N-dealkylation, including both N-deethylation and N-demethylation, is a key step in the biotransformation of several lysergamide derivatives. nih.govresearchgate.net For instance, in vitro studies with human liver microsomes have demonstrated the conversion of N,N-diethyl-1-propanoyl-6-(prop-2-en-1-yl)-9,10-didehydroergoline-8β-carboxamide (1P-AL-LAD) to its N-dealkylated metabolite, AL-LAD. nih.govresearchgate.net

Involvement of Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP2E1, CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of lysergamides. informahealthcare.com Several specific CYP isoforms have been identified as key contributors to the biotransformation of these compounds.

In vitro studies using human liver microsomes and recombinant CYP enzymes have elucidated the roles of various isoforms. The formation of nor-LSD is significantly contributed by CYP2D6, CYP2E1, and CYP3A4. nih.govresearchgate.net The formation of another major metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), involves CYP1A2, CYP2C9, CYP2E1, and CYP3A4. nih.govresearchgate.net Further investigations have confirmed the involvement of CYP1A2 and CYP3A4 in the metabolism of various LSD analogues. ljmu.ac.uk Specifically, CYP3A4 is involved in N-dealkylation reactions, while CYP1A2 and CYP3A4 are responsible for various hydroxylations. nih.gov The polymorphic nature of these enzymes, particularly CYP2D6 and CYP1A2, can lead to interindividual variations in metabolic capacity and drug clearance. ljmu.ac.ukmdpi.comgene2rx.com

The table below summarizes the involvement of different CYP450 isoforms in the metabolism of lysergamides.

| CYP Isoform | Metabolic Reaction | Metabolite(s) Formed |

| CYP1A2 | Hydroxylation, Formation of O-H-LSD | Hydroxylated metabolites, 2-oxo-3-hydroxy-LSD |

| CYP2C9 | Formation of O-H-LSD, N-deethylation | 2-oxo-3-hydroxy-LSD, this compound |

| CYP2D6 | N-demethylation, Hydroxylation | nor-LSD, Hydroxylated metabolites |

| CYP2E1 | Formation of nor-LSD and O-H-LSD | nor-LSD, 2-oxo-3-hydroxy-LSD |

| CYP3A4 | N-demethylation, N-deethylation, Hydroxylation, Formation of nor-LSD and O-H-LSD | nor-LSD, this compound, Hydroxylated metabolites, 2-oxo-3-hydroxy-LSD |

Identification and Characterization of Lysergamide Metabolites (e.g., nor-LSD, 2-oxo-3-hydroxy-LSD, iso-LAE)

A variety of metabolites result from the biotransformation of lysergamide compounds. The primary human metabolite of LSD is 2-oxo-3-hydroxy-LSD (O-H-LSD). researchgate.netnih.govresearchgate.net Other significant metabolites include nor-LSD, formed through N-demethylation, and this compound (LAE), resulting from N-deethylation. informahealthcare.comnih.gov Additionally, microbial transformation studies have identified other metabolites such as lysergic acid ethyl-2-hydroxyethylamide (LEO) and lysergic acid ethylvinylamide (LEV). jst.go.jp

In vitro studies with human liver microsomes have also identified 2-oxo-LSD and dihydroxy-LSD as metabolites. informahealthcare.comoup.com The identification of these metabolites is crucial for understanding the complete metabolic fate of lysergamides and for developing analytical methods for their detection in biological samples. biorxiv.org The table below lists some of the key identified metabolites of lysergamide compounds.

| Metabolite Name | Abbreviation | Parent Compound(s) | Metabolic Pathway |

| nor-Lysergic acid diethylamide | nor-LSD | Lysergic acid diethylamide (LSD) | N-demethylation |

| 2-oxo-3-hydroxy-lysergic acid diethylamide | O-H-LSD | Lysergic acid diethylamide (LSD) | Oxidation, Hydroxylation |

| iso-Lysergic acid ethylamide | iso-LAE | iso-Lysergic acid diethylamide (iso-LSD) | N-deethylation |

| Lysergic acid ethyl-2-hydroxyethylamide | LEO | Lysergic acid diethylamide (LSD) | Hydroxylation of the ethylamide side chain |

| Lysergic acid ethylvinylamide | LEV | Lysergic acid diethylamide (LSD) | Dehydrogenation of the ethylamide side chain |

| 2-oxo-Lysergic acid diethylamide | 2-oxo-LSD | Lysergic acid diethylamide (LSD) | Oxidation |

| di-hydroxy-Lysergic acid diethylamide | dihydroxy-LSD | Lysergic acid diethylamide (LSD) | Dihydroxylation |

In Vitro and In Vivo Metabolic Studies Across Preclinical Models

Metabolic studies of lysergamides have been conducted in various preclinical models, both in vitro and in vivo, to understand their biotransformation across different species.

In vitro studies utilizing human liver microsomes (pHLM) and cryopreserved human hepatocytes have been instrumental in identifying the metabolic pathways and the enzymes involved. nih.govresearchgate.netoup.com These studies have shown that LSD is metabolized to O-H-LSD and nor-LSD in a time-dependent manner. nih.govresearchgate.netoup.com Furthermore, pHLM assays have been used to study the metabolism of newer lysergamide derivatives, revealing metabolic reactions such as hydroxylation, N-dealkylation, and N-deacylation. nih.govresearchgate.netljmu.ac.uk

In vivo studies in animal models, including rats, guinea pigs, and monkeys, have demonstrated species-specific differences in LSD metabolism. informahealthcare.comnih.gov For example, the major metabolites in rats and guinea pigs are glucuronic acid conjugates of 13- and 14-hydroxy-LSD, while guinea pigs also excrete significant amounts of 2-oxo-LSD. nih.gov In rhesus monkeys, the metabolic profile is unique, with at least nine different metabolites identified in urine. nih.gov Studies in mice have been used to assess the behavioral effects of lysergamide metabolites. nih.govresearchgate.net The nematode Caenorhabditis elegans has also been used as a model system to study LSD metabolism, identifying metabolites such as nor-LSD and O-H-LSD. biorxiv.org

The following table summarizes key findings from various preclinical metabolic studies.

| Study Type | Model | Key Findings |

| In Vitro | Human Liver Microsomes (pHLM) | Identified CYP isoforms involved in the formation of nor-LSD and O-H-LSD. nih.govresearchgate.net Demonstrated the conversion of 1P-AL-LAD to AL-LAD. nih.govresearchgate.net |

| In Vitro | Cryopreserved Human Hepatocytes | Confirmed the time-dependent formation of O-H-LSD and dihydroxy-LSD from LSD. oup.com |

| In Vivo | Rats, Guinea Pigs | Showed species-specific differences in metabolism, with hydroxylation and glucuronidation being major pathways. nih.gov |

| In Vivo | Rhesus Monkeys | Revealed a complex metabolic profile with numerous urinary metabolites. nih.gov |

| In Vivo | Mice | Used to evaluate the behavioral activity of lysergamide metabolites, such as the head-twitch response. nih.govresearchgate.net |

| In Vivo | C. elegans | Identified conserved metabolic pathways, including the formation of nor-LSD and O-H-LSD. biorxiv.org |

Neurobiological Mechanisms of Lysergamide Action in Preclinical Systems

Modulation of Neurotransmitter Systems

The primary mechanism of action for ETH-LAD, like other classic psychedelics, is believed to be its interaction with the serotonin (B10506) system. Its effects on other neurotransmitter systems such as dopamine (B1211576) are also recognized, though less potent.

Preclinical research identifies Lysergic acid ethylamide as a potent serotonin receptor agonist. wikipedia.org Its psychedelic properties are primarily attributed to its efficacy as a partial agonist at the 5-HT₂A receptor subtype. psychonautwiki.org In vitro studies have demonstrated that ETH-LAD exhibits greater potency and efficacy as a 5-HT₂A receptor agonist compared to LSD. wikipedia.org

Table 1: Serotonin Receptor Interactions of this compound

| Receptor Subtype | Action | Reported Affinity/Potency |

|---|---|---|

| 5-HT₂A | Partial Agonist | High; reported as more potent than LSD in vitro wikipedia.org |

| 5-HT₁A | Agonist | High wikipedia.org |

| 5-HT₂C | Agonist | High wikipedia.org |

This table is based on available preclinical data and may not be exhaustive.

Table 2: Dopamine Receptor Interactions of this compound

| Receptor Subtype | Reported Binding |

|---|---|

| D₁ | Binds with lower affinity wikipedia.org |

| D₂ | Binds with lower affinity wikipedia.org |

| D₃ | Binds with lower affinity wikipedia.org |

| D₄ | Binds with lower affinity wikipedia.org |

| D₅ | Binds with lower affinity wikipedia.org |

This table summarizes the known interactions based on available preclinical data.

While the activation of 5-HT₂A receptors by other lysergamides is known to modulate glutamate (B1630785) transmission in cortical regions, specific preclinical studies detailing the direct interactions of this compound with the glutamate system are not available in the current scientific literature. Therefore, a detailed analysis of its effects on glutamate release, receptor function, and synaptic plasticity cannot be provided at this time.

Electrophysiological Studies in In Vitro and In Vivo Models

Electrophysiological studies are crucial for understanding how a compound alters the electrical activity of the brain at both the single-neuron and network levels.

There is a lack of specific in vitro or in vivo electrophysiological research investigating the effects of this compound on the firing rates of specific neuronal populations. Studies on related compounds have shown significant alterations in the firing of serotonergic neurons in the dorsal raphe nucleus and pyramidal neurons in the prefrontal cortex, but this data cannot be directly extrapolated to ETH-LAD without dedicated investigation.

Similarly, preclinical studies focused on how this compound modulates local field potential (LFP) oscillations are absent from the current body of scientific literature. Research into other psychedelics has revealed significant changes in brain-wide oscillatory power, particularly a reduction in low-frequency power, but specific data on LFP signatures and changes in brain activity states following ETH-LAD administration in animal models have not been published.

Neuroplasticity and Synaptic Remodeling

Lysergamides have been shown in preclinical models to be potent inducers of neuroplasticity, encompassing a range of processes from gene expression to the structural and functional remodeling of neural circuits. These psychoplastogenic, or plasticity-promoting, effects are thought to underlie the potential for lasting changes in brain function.

Gene Expression Regulation (e.g., Egr-1, Egr-2, BDNF)

The administration of lysergamides triggers rapid and transient changes in the expression of specific genes linked to neuronal plasticity and activity. In preclinical rodent models, a single dose of LSD has been shown to acutely increase the expression of immediate early genes (IEGs) such as Egr-1 (Early Growth Response 1) and Egr-2 nih.gov. These transcription factors are crucial for coupling synaptic activity to long-term changes in neuronal function. The upregulation of Egr-1 and Egr-2 is a downstream effect of serotonin 5-HT2A receptor activation, a primary target of lysergamides nih.gov.

Furthermore, these compounds influence the expression of key neurotrophic factors. Brain-Derived Neurotrophic Factor (BDNF) is a protein pivotal for neuronal survival, growth, and the modulation of synaptic plasticity frontiersin.org. Psychedelics have been shown to increase the expression of BDNF, which in turn activates its high-affinity receptor, Tropomyosin receptor kinase B (TrkB) youtube.com. The signaling cascade continues through the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of protein synthesis required for the structural changes associated with neuroplasticity youtube.comnih.gov. This demonstrates a multi-level genetic and signaling cascade initiated by lysergamide (B1675752) administration that converges on pathways known to be essential for synaptic strengthening and growth frontiersin.orgnih.gov.

| Gene | Model System | Observed Effect |

|---|---|---|

| Egr-1 | Rat/Mouse Cortex | Rapidly Increased Expression |

| Egr-2 | Rat/Mouse Cortex | Rapidly Increased Expression |

| BDNF | Rodent Neurons | Increased mRNA Levels and Signaling |

Dendritic Morphogenesis and Neuritogenesis

Lysergamides robustly promote structural changes in neurons, particularly in cortical pyramidal cells. A key finding is their ability to stimulate neuritogenesis—the growth of new neurites—and to increase the complexity of dendritic arbors nih.gov. In-vitro studies using rodent cortical neurons have demonstrated that compounds like LSD significantly increase the number and length of dendritic branches nih.gov.

This process, known as dendritic morphogenesis, expands the surface area available for forming new synaptic connections. The structural remodeling is not limited to in-vitro systems; in-vivo studies in insects and rodents have confirmed that psychedelics can increase dendritic branching nih.gov. These effects are significant as the atrophy of these same cortical neurons is implicated in the pathophysiology of various neuropsychiatric conditions nih.gov. The ability of lysergamides to counteract such atrophy by promoting dendritic growth highlights a fundamental mechanism of their psychoplastogenic action.

Synaptogenesis and Synaptic Transmission Enhancement (e.g., AMPA Receptor Trafficking)

The lysergamide-induced increase in dendritic complexity is functionally significant, leading to synaptogenesis—the formation of new synapses nih.gov. Preclinical studies have shown that an increase in dendritic spine density on cortical pyramidal neurons occurs within 24 hours of administration nih.gov. Dendritic spines are the primary location of excitatory synapses, and an increase in their number suggests a greater capacity for synaptic communication.

This structural change is accompanied by an enhancement of synaptic function. Electrophysiological recordings have demonstrated increases in the frequency and amplitude of spontaneous excitatory postsynaptic currents, indicative of strengthened synaptic transmission youtube.com. A key mechanism underlying the strengthening of excitatory synapses is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the postsynaptic membrane elifesciences.orgnih.gov. Long-term potentiation (LTP), a cellular correlate of learning and memory, relies on the insertion of AMPA receptors into the synapse mdpi.com. Recent studies have shown that LSD can induce synaptic plasticity in midbrain dopamine neurons, reflected by an increased AMPA:NMDA receptor ratio, which is a common measure of synaptic strength biorxiv.org. This suggests that lysergamides enhance synaptic transmission in part by promoting the synaptic incorporation of AMPA receptors, thereby strengthening neural connections nih.gov.

Circuit-Specific Neurotransmission Modulation

Lysergamides exert profound effects on brain function by modulating the activity of specific neural circuits. Their primary actions on the serotonergic system initiate a cascade of downstream effects, altering the interplay between key brainstem nuclei and modulating critical neurotransmitter pathways involved in perception, cognition, and mood.

Dorsal Raphe Nucleus and Locus Coeruleus Interplay

The Dorsal Raphe Nucleus (DRN) is the principal source of serotonin (5-HT) projections to the forebrain. A hallmark of lysergamide action in preclinical models is the potent and marked suppression of the firing rate of serotonergic neurons within the DRN nih.govnih.gov. This inhibitory effect is observed at low doses and is believed to be mediated by the direct agonism of 5-HT1A autoreceptors located on the soma and dendrites of these neurons nih.gov.

The Locus Coeruleus (LC), the brain's primary nucleus for norepinephrine (B1679862) synthesis, has a complex and reciprocal relationship with the DRN elifesciences.orgfrontiersin.org. The LC provides noradrenergic innervation to the DRN and can exert an excitatory influence on the release of 5-HT nih.gov. By directly inhibiting DRN neuronal firing, lysergamides fundamentally alter this interplay. This suppression of tonic serotonergic output from the DRN can disinhibit target structures like the LC and cortical regions, leading to a state of increased cortical excitation and altered sensory processing.

Thalamocortical and Corticocortical Network Alterations

Lysergamides induce profound alterations in consciousness and perception, which are closely linked to their modulation of thalamocortical and corticocortical neural circuits. The thalamus, a critical hub for relaying sensory information to the cortex, is a key site of action for these compounds. Research suggests that psychedelics disrupt the thalamic gating function, which normally filters sensory information, leading to an increased flow of information to the cortex monash.edu. This is supported by findings that lysergic acid diethylamide (LSD) alters activity and connectivity within the cortico-striato-thalamo-cortical (CSTC) circuit nih.gov.

In vivo electrophysiology studies in mice have demonstrated that LSD modulates the firing and burst-firing activity of neurons in the reticular thalamus and disinhibits relay neurons in the mediodorsal thalamus nih.govresearchgate.net. This disinhibition of the mediodorsal thalamus, which projects to the medial prefrontal cortex, may increase thalamic activation of the cortex nih.gov. Human neuroimaging studies corroborate these preclinical findings, showing that LSD and psilocybin generally increase thalamocortical functional connectivity nih.govblossomanalysis.com. Specifically, LSD has been shown to increase functional coupling between thalamic nuclei (such as the ventral complex and pulvinar) and sensory cortices nih.gov. This increased bottom-up information flow from the thalamus to the cortex, coupled with a decrease in top-down influence from the cortex to the thalamus, is a consistent finding researchgate.netnih.gov.

The mechanism for these changes is largely attributed to the activation of serotonin 5-HT2A receptors, which are expressed in key nodes of these circuits, including the thalamus nih.govblossomanalysis.com. Activation of presynaptic 5-HT2A receptors on thalamic afferents can enhance glutamatergic transmission at thalamocortical synapses nih.govnih.gov. Studies using functional magnetic resonance imaging (fMRI) in humans have shown that LSD leads to widespread increases in functional connectivity, particularly between the thalamus and various cortical regions, and these changes correlate with subjective reports of visual and auditory alterations nih.govblossomanalysis.compnas.org. Furthermore, LSD appears to breach the hierarchical organization of brain activity by increasing the effective connectivity from the thalamus to both unimodal and transmodal cortices nih.gov.

Medial Prefrontal Cortex (mPFC) Involvement

The medial prefrontal cortex (mPFC) is a critical brain region for higher-order cognitive functions and is densely populated with serotonin 5-HT2A receptors, making it a primary target for lysergamides biorxiv.org. Preclinical research indicates that the mPFC is a key site for initiating the cascade of neural events that underlie the effects of these compounds nih.govbiorxiv.org. A subset of 5-HT2A receptor-containing "trigger neurons" within the mPFC are thought to be responsible for the initial neural response to psychedelics, which then recruits other neuronal populations and leads to widespread network disruption nih.gov.

Studies in rodents have shown that lysergamides like LSD and 2,5-Dimethoxy-4-iodoamphetamine (DOI) induce significant changes in mPFC activity. For instance, LSD has been found to increase the spontaneous firing activity of pyramidal neurons in the infralimbic prefrontal cortex nih.gov. It also potentiates neurotransmission mediated by 5-HT2A and AMPA receptors in the mPFC researchgate.netnih.gov. This potentiation of excitatory transmission in the mPFC is crucial for some of the behavioral effects of LSD observed in animal models nih.govresearchgate.net. Similarly, DOI has been shown to increase excitatory postsynaptic currents in the mPFC through the activation of presynaptic 5-HT2A receptors nih.gov.

Beyond acute firing changes, lysergamides induce a state of persistent desynchronization in the mPFC. In freely behaving mice, DOI was found to cause a robust decrease in low-frequency power and an increase in broadband gamma power, effectively attenuating the synchronized activity that normally occurs during rest biorxiv.org. This shift towards a more desynchronized, or "entropic," state in the prefrontal cortex may be a neural correlate of the subjective experience and could facilitate the neuroplastic changes observed after administration biorxiv.orgnih.gov. Indeed, research on psilocybin has shown that it induces distinct and persistent changes in neural oscillations in the rat mPFC that last for several days geneonline.com. The mPFC has been established as a critical regulator of the psychedelic-like activity of psilocin, the active metabolite of psilocybin acs.org.

Structure Activity Relationships Sar and Computational Modeling of Lysergamides

Amide Functionality and Pharmacological Activity Profiles

The amide substituent at the C8 position of the ergoline (B1233604) ring is a critical determinant of a lysergamide's pharmacological profile. The size, shape, and stereochemistry of the groups attached to the amide nitrogen significantly influence binding affinity and functional activity at various receptors, particularly serotonin (B10506) subtypes.

Early research established that among a series of N,N-dialkylamides, the diethylamide moiety found in Lysergic acid diethylamide (LSD) confers the highest and most specific serotonin antagonist activity in peripheral tissue assays. Shortening the alkyl chains (e.g., dimethyl) or lengthening them (e.g., dipropyl) leads to a reduction in potency. Incorporating the two ethyl groups into cyclic structures, such as pyrrolidide or piperidide, also diminishes activity.

The stereochemical properties of the amide substituent are also paramount. Studies on the (R)- and (S)-2-butylamides of d-lysergic acid demonstrated that both isomers can substitute for LSD in drug discrimination studies in rats and possess high affinity for 5-HT2 and 5-HT1A receptors. nih.gov However, the (R)-isomer consistently shows greater potency in both behavioral and binding assays. nih.gov Molecular mechanics suggest that the conformation of the (R)-2-butylamide is more analogous to that of LSD than the (S)-isomer, highlighting that the amide group's conformation can directly influence receptor binding through stereoselective interactions with a hydrophobic region of the receptor. nih.gov

Further mapping of the diethylamide binding orientation has been achieved using conformationally constrained analogues. Lysergamides prepared from (S,S)-(+)-2,4-dimethylazetidine, which serves as a rigid analogue of diethylamine, showed the highest LSD-like behavioral activity and the highest affinity and functional potency at the 5-HT2A receptor, even slightly exceeding LSD itself. nih.gov This finding indicates that the N,N-diethyl groups of LSD likely bind in a specific orientation that is distinct from the conformation observed in its solid-state crystal structure. nih.gov

| Compound | Amide Substituent | 5-HT2A Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) | Relative Potency |

|---|---|---|---|---|

| LSD | N,N-diethyl | 14.7 escholarship.org | 9.5 escholarship.org | High |

| (R)-2-butylamide | N-((R)-butan-2-yl) | High Affinity nih.gov | High Affinity nih.gov | High nih.gov |

| (S)-2-butylamide | N-((S)-butan-2-yl) | High Affinity nih.gov | High Affinity nih.gov | Lower than (R)-isomer nih.gov |

| (S,S)-azetidide | (S,S)-2,4-dimethylazetidin-1-yl | High Affinity nih.gov | N/A | Slightly higher than LSD nih.gov |

| (R,R)-azetidide | (R,R)-2,4-dimethylazetidin-1-yl | Lower Affinity nih.gov | N/A | Less Potent nih.gov |

| LSA | Amide (NH2) | Lower than LSD researchgate.net | 7.99 (pKi) researchgate.net | Far less potent than LSD nih.gov |

N1-Acyl Substitution Effects on Receptor Affinity and Efficacy

Modification at the N1 position of the indole (B1671886) ring of the ergoline scaffold has profound effects on pharmacology. The addition of an acyl group, such as acetyl (in ALD-52), propionyl (in 1P-LSD), or butanoyl (in 1B-LSD), generally reduces the affinity and efficacy at key serotonin receptors in vitro. escholarship.org

Specifically, N1-acyl substitution significantly decreases binding affinity for the 5-HT2A receptor by one to two orders of magnitude. escholarship.org For instance, substitution with an acetyl or propionyl group on the indole nitrogen of LSD reduces 5-HT2A receptor affinity more than tenfold. escholarship.org A similar reduction in affinity is observed at the 5-HT1A receptor. escholarship.org In contrast, these same modifications can lead to a 2- to 4-fold increase in affinity for the 5-HT2C receptor. escholarship.org

Functionally, while LSD acts as a potent agonist at 5-HT2 subtypes, N1-acyl derivatives like ALD-52 and 1P-LSD demonstrate weak efficacy or even function as antagonists in in vitro calcium mobilization assays. escholarship.org Despite this dramatically reduced in vitro activity at the 5-HT2A receptor, these compounds retain relatively high potency in in vivo assays such as the mouse head-twitch response (HTR) model, which is indicative of 5-HT2A receptor activation. escholarship.orgresearchgate.net For example, 1P-LSD induces a dose-dependent increase in HTR counts with approximately 38% of the potency of LSD. researchgate.net This discrepancy is explained by metabolic deacylation; studies have shown that compounds like ALD-52 and 1P-LSD are rapidly and efficiently converted to LSD in the body, effectively functioning as prodrugs. escholarship.org

| Compound | N1-Substituent | 5-HT2A Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) |

|---|---|---|---|---|

| LSD | -H | 14.7 escholarship.org | 9.5 escholarship.org | 45.3 escholarship.org |

| ALD-52 | -Acetyl | 174 escholarship.org | 162 escholarship.org | 19.1 escholarship.org |

| 1P-LSD | -Propionyl | 196 escholarship.org | 321 escholarship.org | 13.6 escholarship.org |

| 1B-LSD | -Butanoyl | 87.7 escholarship.org | 83.7 escholarship.org | 23.2 escholarship.org |

Rational Design of Lysergamide (B1675752) Analogs for Receptor Probes

The principles of SAR are actively applied in the rational design of novel lysergamide analogs to serve as molecular probes for investigating receptor structure and function. purdue.edu By systematically modifying the lysergamide scaffold, researchers can create tools with tailored pharmacological properties, such as enhanced selectivity for a specific receptor subtype or restricted conformational flexibility to probe the geometry of the receptor's binding pocket.

One successful strategy involves creating conformationally constrained analogs to determine the bioactive conformation of flexible moieties, such as LSD's diethylamide group. The synthesis and evaluation of lysergamides from isomeric 2,4-dimethylazetidines provided a rigid framework to probe the optimal orientation of the amide substituents for 5-HT2A receptor binding. nih.gov The superior activity of the (S,S)-dimethylazetidine lysergamide offered strong evidence for the specific spatial arrangement the diethyl groups adopt when bound to the receptor. nih.gov

Another approach in rational design is to modify the ergoline core to alter signaling pathways while retaining high affinity. For example, analogs can be designed to lack key interaction points, such as the indole N-H bond, which is thought to form a crucial hydrogen bond within the 5-HT2A receptor binding pocket. researchgate.net This strategy aims to create compounds that may act as biased agonists or antagonists, preferentially activating certain downstream signaling cascades over others, thereby helping to dissect the complex functional selectivity of the receptor. Such rationally designed probes are invaluable for understanding the molecular mechanisms that differentiate the cellular responses initiated by various ligands. purdue.edu

Molecular Modeling and Computational Chemistry Approaches to Receptor Binding

Computational chemistry and molecular modeling have become essential for visualizing and understanding the interactions between lysergamides and their receptor targets at an atomic level. pitt.edu These approaches complement experimental data and provide a structural basis for observed SAR.

The publication of the crystal structure of LSD bound to the human 5-HT2B serotonin receptor provided a foundational breakthrough, revealing key structural details of the binding pose. nih.gov The structure showed that the protonated N6 amine of LSD forms a canonical hydrogen bond with a conserved aspartate residue (D1353.32), while the indole N1 hydrogen interacts with a glycine (B1666218) residue (G2215.42). nih.gov This structure also highlighted an unexpected conformation of the diethylamide moiety, which is rotated approximately 60 degrees compared to its crystal structure in a receptor-free state, underscoring the importance of induced fit. nih.gov

Molecular dynamics (MD) simulations have further illuminated the binding kinetics of LSD. nih.gov These simulations suggest that LSD's exceptionally slow dissociation rate from the 5-HT2A and 5-HT2B receptors is due, in part, to a "lid" formed by extracellular loop 2 (EL2) which covers the binding pocket and effectively traps the ligand inside. nih.govyoutube.com This prolonged receptor occupancy may contribute to the long duration of its biological effects. nih.gov

Furthermore, computational methods are used to design novel compounds with desired properties. nih.govchemrxiv.org Docking studies can predict the binding affinity and orientation of newly designed analogs within the receptor's active site. nih.gov By merging key structural features from different classes of ligands, hybrid compounds can be rationally designed to optimize interactions with receptor residues, as demonstrated in the design of allosteric modulators for other receptor systems. nih.gov These computational tools allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest probability of desired pharmacological activity.

Advanced Analytical Methodologies for Lysergamide Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. When coupled with mass spectrometry, it provides a powerful tool for the definitive identification and quantification of substances like LAE.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a standard and powerful approach for the trace quantification and identification of ergot alkaloids and their metabolites. nih.gov This technique offers high sensitivity and specificity, making it ideal for detecting the low concentrations of lysergamides typically found in biological fluids. thermofisher.com The use of LC-MS for the analysis of lysergamides is advantageous as it does not require derivatization of the analytes, which simplifies the procedure. jeol.com

In a typical LC-MS/MS workflow for LAE analysis, the sample undergoes an extraction process, often liquid-liquid extraction, to isolate the analytes from the matrix. nih.gov The extract is then injected into a liquid chromatography system, where the compounds are separated on a column. The separated compounds then enter a tandem mass spectrometer. In the mass spectrometer, molecules are ionized, and a specific precursor ion (for LAE, this would be its protonated molecule) is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification. nih.gov

Research has demonstrated the successful application of LC-MS/MS for the determination of various lysergamides in forensic applications. For instance, a method was developed for the determination of LSD, iso-LSD, and the metabolite 2-oxo-3-hydroxy-LSD in whole blood and urine. nih.gov This method utilized positive electrospray ionization and a triple quadrupole mass spectrometer operating in MRM mode. nih.gov Two MRM transitions were established for each compound to ensure reliable identification. nih.gov Such methodologies can be readily adapted for the analysis of LAE. In vitro metabolism studies of lysergic acid diethylamide (LSD) have also successfully used LC-MS/MS to identify metabolites, including LAE. oup.comnih.gov

Table 1: Example LC-MS/MS Parameters for Lysergamide (B1675752) Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (LSD) | m/z 324.2 |

This table is illustrative and specific parameters may vary based on the exact instrumentation and target analytes.

Gas chromatography-mass spectrometry (GC-MS) is another widely accepted technique for the identification of drug metabolites. oup.com However, its direct application to lysergamides like LAE is challenging. Ergopeptides and other lysergamides are generally non-volatile and susceptible to heat, which can lead to degradation in the hot GC injection port. nih.gov Consequently, direct analysis by GC-MS is often unsuccessful for these thermally labile compounds without a prior chemical modification step known as derivatization. nih.govoup.com

Derivatization involves reacting the analyte with a chemical reagent to produce a more volatile and thermally stable derivative. For lysergic acid amides, a common derivatization strategy is silylation, for example, using N,O-bis(trimethylsilyl)acetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. researchgate.netuc.pt Another approach involves creating trifluoroacetyl (TFA) derivatives by reacting the sample with trifluoroacetic anhydride (B1165640) or trifluoroacetylimidazole. nih.gov These derivatization procedures improve the chromatographic properties of the lysergamides, allowing for their separation and detection by GC-MS. nih.govnih.gov

Despite its utility, derivatization adds complexity to the analytical workflow and can sometimes cause epimerization of the drug. oup.com Nevertheless, GC-MS and GC-MS/MS methods have been successfully developed for the confirmation of lysergamides in various samples. jeol.com For instance, GC-MS analysis of blotter paper extracts has been used to identify and quantify LSD and its analogs. uc.ptljmu.ac.uk The electron ionization (EI) mass spectra of different lysergamide isomers can show subtle but distinct differences in ion ratios, which can aid in their differentiation. nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of a wide range of compounds, including drug metabolites. nih.gov

CE-MS has been effectively employed in the study of lysergamide metabolism. oup.comnih.gov In one study, the in vitro metabolism of LSD by human liver microsomes was investigated using both high-performance liquid chromatography and capillary electrophoresis coupled with tandem mass spectrometry. oup.comnih.gov This dual-technique approach allowed for the positive identification of LAE as a metabolite of LSD. oup.comnih.gov The structure of the identified LAE was confirmed by comparison with a reference standard. oup.comnih.gov

The separation in CE is performed in a narrow capillary, which requires only very small sample volumes. oup.com This can be a significant advantage when dealing with limited amounts of biological material. The high separation efficiency of CE allows for the resolution of closely related compounds, which is beneficial for distinguishing between different lysergamide metabolites and isomers.

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the chemical structure of molecules and for their precise quantification. In lysergamide research, high-resolution mass spectrometry and radioligand binding assays provide critical information on molecular identity and biological activity, respectively.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is invaluable for the identification of unknown metabolites and for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the context of lysergamide research, LC-HRMS/MS is a powerful tool for metabolomics studies, particularly for unraveling the complex mixture of ergot alkaloids and related compounds produced by fungi like Claviceps purpurea. researchgate.netacs.orgnih.gov A study utilizing an LC-HRMS/MS approach with diagnostic fragmentation filtering was able to detect and extract mass spectra from 67 peptide ergot alkaloids and five indole (B1671886) diterpenoids from ergot sclerotia. acs.orgnih.gov This demonstrates the utility of HRMS in identifying a broad range of related compounds in a single analysis.

The accurate mass data obtained from HRMS can be used to confidently identify known lysergamides and to propose structures for novel metabolites. For example, the AccuTOF™ LC/time-of-flight mass spectrometry system, a type of HRMS, has been shown to provide high sensitivity and selectivity for the analysis of LSD and related compounds, with mass errors of less than 3 ppm. jeol.com This level of accuracy makes the unambiguous identification of compounds in complex biological samples possible. jeol.com

Radioligand binding assays are a fundamental technique in pharmacology used to study the interaction of a ligand with a receptor. In these assays, a radioactively labeled compound (the radioligand) is used to quantify the binding to a specific receptor in a tissue or cell preparation.

These assays are crucial for characterizing the pharmacological profile of lysergamides like LAE. By measuring the affinity of a compound for various receptors, researchers can gain insight into its potential biological targets and mechanisms of action. For lysergamides, the serotonin (B10506) (5-HT) receptors are of particular interest. nih.gov

In a typical radioligand binding assay, membranes from cells expressing the receptor of interest are incubated with a radioligand. The ability of an unlabeled compound, such as LAE, to displace the radioligand from the receptor is then measured. This allows for the determination of the compound's binding affinity (often expressed as the Ki value). Studies have utilized radioligands like [³H]-LSD and [³H]-mesulergine to characterize binding at serotonin receptors. nih.gov Such assays have been instrumental in implicating the 5-HT₂ receptor as a primary site of action for LSD and related hallucinogens. nih.gov The data from these assays are essential for understanding the structure-activity relationships of lysergamides and for guiding the development of new compounds with specific receptor profiles.

Electrochemical Detection Methods for Lysergamide Quantification

Electrochemical methods offer a sensitive and cost-effective approach for the quantification of electroactive compounds, including lysergamides. The inherent electroactivity of the indole nucleus within the lysergamide structure allows for direct electrochemical detection. oatext.com Voltammetric techniques, in particular, have been developed to provide high sensitivity and selectivity for the analysis of these compounds in various matrices. These methods are based on applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

Adsorptive Stripping Voltammetry

Adsorptive stripping voltammetry (AdSV) is a highly sensitive electrochemical technique used for the determination of trace amounts of analytes. mdpi.comnih.gov The method involves a preconcentration step where the target analyte is adsorbed onto the surface of the working electrode. This is followed by a stripping step where the applied potential is scanned, causing the adsorbed analyte to be oxidized or reduced, generating a current signal that is proportional to its concentration. mdpi.com

For the analysis of lysergamides, such as lysergic acid diethylamide (LSD), AdSV has been shown to be a simple and accurate method. nih.gov The procedure typically utilizes a glassy carbon electrode and is performed in a non-aqueous medium like dimethylformamide with a supporting electrolyte such as tetrabutylammonium perchlorate. nih.gov The sensitivity of the method is significantly enhanced by the preconcentration step, allowing for the detection of very low concentrations of the analyte. nih.gov

Research findings on the application of AdSV for the quantification of LSD, a close structural analog of lysergic acid ethylamide, have demonstrated a linear relationship between the current response and the concentration of the analyte over a specific range. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been determined, highlighting its suitability for trace analysis. nih.gov

| Parameter | Value |

|---|---|

| Linear Range | 1-90 ng L⁻¹ |

| Limit of Detection (LOD) | 1.4 ng L⁻¹ |

| Limit of Quantification (LOQ) | 4.3 ng L⁻¹ |

| Deposition Time | 50 s |

Cyclic Voltammetry

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly with time between two potential limits, and the resulting current is measured. wikipedia.org This method is valuable for studying the electrochemical behavior of compounds, including determining redox potentials and investigating reaction mechanisms. wikipedia.org

In the context of lysergamide research, CV is employed to characterize the electrochemical properties of these molecules. The indole moiety within the lysergamide structure is responsible for its electrochemical activity, undergoing oxidation at a specific potential. oatext.com By studying the cyclic voltammogram, which is a plot of current versus potential, researchers can gain insights into the oxidation process of lysergamides.

The electrochemical oxidation of lysergic acid-type ergot alkaloids has been studied, and the stoichiometric equation for this process has been proposed. nih.gov This fundamental understanding of the electrochemical behavior is crucial for developing quantitative analytical methods. While CV is primarily a qualitative and diagnostic tool, the data obtained, such as peak potentials, inform the development of more sensitive quantitative techniques like differential pulse voltammetry and square wave voltammetry. researchgate.net

For instance, the electrochemical characterization of LSD using CV provides the foundational data needed to develop methods for its quantification in various samples. researchgate.net The oxidation of the indole ring system is an irreversible process, and the peak potential is dependent on the pH of the medium.

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Lysergic Acid Diethylamide (LSD) | Cyclic Voltammetry | Characterizes the irreversible oxidation of the indole moiety. | researchgate.net |

| Ergot Alkaloids | Differential Pulse Voltammetry | Electrochemical oxidation mechanism of the ergoloid skeleton proposed. | nih.gov |

Theoretical Implications and Future Directions in Lysergamide Research

Conceptual Models of Lysergamide (B1675752) Receptor Mechanisms

The interaction of lysergamides with various neurotransmitter receptors is complex and multifaceted. nih.gov Current conceptual models primarily focus on their role as agonists at serotonin (B10506) receptors, with significant activity also observed at dopamine (B1211576) and adrenergic receptors. youtube.com

The primary psychedelic effects of lysergamides are largely attributed to their interaction with the serotonin 2A (5-HT2A) receptor. youtube.commind-foundation.org However, the complete pharmacological profile is a result of a complex interplay between multiple receptor subtypes. Lysergamides are known to be partial agonists at several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. nih.gov The ergoline (B1233604) core structure of these compounds shares a resemblance with serotonin, facilitating their binding to these receptors. youtube.com

A significant recent development in understanding lysergamide receptor interaction is the "lid" model, derived from the crystal structure of a lysergamide bound to the 5-HT2B receptor. mind-foundation.org This model proposes that upon binding, a portion of the receptor forms a "lid" over the lysergamide molecule, effectively trapping it in the binding pocket. youtube.commind-foundation.org This mechanism is thought to be responsible for the prolonged engagement of the receptor and could explain the long duration of action associated with some lysergamides. youtube.com While this was observed in the 5-HT2B receptor, it is hypothesized that a similar phenomenon may occur at the 5-HT2A receptor, contributing to the extended psychedelic experience. youtube.com

Further research has utilized computer-aided analysis to model the binding conformation of lysergamides to the 5-HT2A receptor. pitt.edu These models suggest that while the core structure is rigid, there is conformational flexibility in the D ring and the carbonyl linkage, which influences receptor binding and activity. pitt.edu The protonated N6 amine is believed to bind to a conserved aspartate residue within the receptor, a key interaction for many monoamine neurotransmitter receptors. pitt.edu

Table 1: Receptor Binding Affinities of Selected Lysergamides This table is for illustrative purposes and represents a compilation of findings from various preclinical studies. Ki values indicate the binding affinity, where a lower value corresponds to a higher affinity.

| Compound | 5-HT1A (Ki nM) | 5-HT2A (Ki nM) | 5-HT2B (Ki nM) | 5-HT2C (Ki nM) |

|---|---|---|---|---|

| Lysergic Acid Diethylamide (LSD) | High | High | High | Moderate |

| Nor-LSD | High | Moderate-High | High | Low |

| Lysergic acid ethylamide (LAE) | Data Limited | Data Limited | Data Limited | Data Limited |

Unanswered Questions in this compound Pharmacology

Despite decades of research, the pharmacology of this compound and its analogs is not completely understood. nih.gov The complexity of their interactions with multiple receptor systems presents a significant challenge to a full mechanistic understanding.

Another area of active investigation is the downstream signaling pathways activated by lysergamide binding. The 5-HT2A receptor, for example, is a metabotropic receptor that can initiate several intracellular signaling cascades. mind-foundation.org Different lysergamides may preferentially activate certain pathways over others, a phenomenon known as functional selectivity or biased agonism. Understanding how specific signaling cascades contribute to the therapeutic versus the psychoactive effects is a key area of future research.

Furthermore, the pharmacology of many newer, novel lysergamides remains largely uncharacterized. researchgate.net While some are hypothesized to act as prodrugs that convert to more well-known compounds in the body, their unique metabolic pathways and receptor interaction profiles require thorough investigation. researchgate.net The subtle structural modifications in these analogs can lead to significant differences in their pharmacological effects, highlighting the need for detailed preclinical studies. pitt.edu

Integration of Pharmacogenomic Insights in Preclinical Research

Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging field with significant implications for lysergamide research. nih.govresearchgate.net It aims to move towards a more personalized approach to medicine by considering individual genetic variability. mdpi.com

Preclinical research is beginning to integrate pharmacogenomic insights to understand the variability in response to lysergamides. A key focus is on the genes that code for drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.govnih.gov Genetic variations in these enzymes can lead to differences in how quickly a lysergamide is metabolized, which in turn can affect the intensity and duration of its effects. nih.gov

Studies have indicated that enzymes like CYP2D6 are involved in the metabolism of some lysergamides. nih.govnih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. This genetic variation could explain some of the observed differences in individual responses to these compounds. nih.gov Preclinical models that incorporate these genetic variations can help to predict how different populations might respond to lysergamides.

Beyond pharmacokinetics, pharmacogenomics also has implications for the pharmacodynamics of lysergamides. Genetic variations in the serotonin receptors themselves, such as the 5-HT2A receptor gene (HTR2A), could influence how strongly a lysergamide binds to the receptor and the subsequent signaling cascade it initiates. researchgate.net Investigating these variations in preclinical models can provide valuable insights into the molecular basis of individual differences in sensitivity to lysergamides. researchgate.net

Table 2: Key Genes in Lysergamide Pharmacogenomics

| Gene | Function | Implication in Lysergamide Research |

|---|---|---|

| CYP2D6 | Drug Metabolism (Cytochrome P450 enzyme) | Variations can alter the rate of metabolism, potentially affecting the intensity and duration of effects. nih.govnih.gov |

| HTR2A | Serotonin 2A Receptor | Polymorphisms may influence receptor binding affinity and downstream signaling, affecting individual sensitivity. researchgate.net |

| ABCB1 | Drug Transporter | Variations could impact the transport of lysergamides across the blood-brain barrier. |

Emerging Research on Lysergamides in Combination with Neuromodulation Techniques

A novel and promising area of research is the combination of lysergamides with non-invasive brain stimulation techniques, also known as neuromodulation. nih.govpsypost.org These techniques, such as transcranial magnetic stimulation (TMS) and transcranial direct current stimulation (tDCS), use magnetic fields or electrical currents to modulate the activity of specific brain regions. neuralscienceinstitute.compsychologytoday.com

The rationale behind this combination is the potential for synergistic effects. Lysergamides are known to induce a state of heightened neuroplasticity, essentially making the brain more malleable and open to change. nih.govmdpi.com It is hypothesized that applying neuromodulation during this period of enhanced plasticity could direct these changes in a therapeutically beneficial way, potentially leading to more robust and lasting clinical outcomes. nih.govpsypost.org

Preclinical research in rodents has provided the first proof-of-concept for this approach. nih.gov A study found that while the acute effects of a lysergamide on brain activity returned to baseline after 24 hours, there were latent effects that interacted with subsequent brain stimulation. nih.govpsypost.org This resulted in larger and distinct changes in brain activity compared to brain stimulation alone, suggesting a synergistic interaction. nih.govpsypost.org

While research combining lysergamides directly with TMS or tDCS is still in its early stages, studies with other psychedelics have shown that these compounds alter brain oscillations and connectivity in ways that could be complemented by neuromodulation. nih.gov For example, TMS combined with EEG can reveal drug-induced changes in brain state and causal interactions between brain regions. nih.gov Future research will likely explore how different parameters of neuromodulation (e.g., target brain region, stimulation frequency) can be optimized when combined with lysergamides to achieve specific therapeutic goals.

Development of Novel Research Tools and Methodologies

Advancements in lysergamide research are heavily dependent on the development of new tools and methodologies for their synthesis, detection, and characterization. The emergence of novel lysergamide analogs necessitates the continuous development of sophisticated analytical techniques. ljmu.ac.uk

High-performance liquid chromatography (HPLC) combined with mass spectrometry (MS), particularly with electrospray ionization (ESI), has become a cornerstone for the confirmation and quantification of lysergamides in biological samples. nih.govsemanticscholar.orgojp.gov These methods offer high sensitivity and specificity, allowing for the detection of very low concentrations. nih.gov Furthermore, techniques like high-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry are being used to identify and characterize impurities and metabolites of novel lysergamides. ljmu.ac.uk Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used for the analysis of these compounds. wiley.com

In addition to analytical chemistry, new biological tools are also being developed. Novel enzyme immunoassays (EIA) and immunoaffinity extraction procedures have been created to improve the screening and purification of lysergamides from complex matrices like urine. nih.govsemanticscholar.orgojp.gov These methods provide a more efficient and targeted approach compared to older techniques.

The synthesis and pharmacological characterization of new lysergamide analogs also represent a methodological advancement. researchgate.net By systematically modifying the ergoline core, researchers can probe the structure-activity relationships of these compounds. researchgate.net This allows for a more detailed understanding of which molecular features are responsible for binding to specific receptors and eliciting particular pharmacological effects. These novel compounds serve as valuable research tools to dissect the complex pharmacology of the lysergamide class. researchgate.net

Q & A

Q. What synthetic methodologies are currently used to produce Lysergic Acid Ethylamide (LAE), and how can structural purity be validated?

LAE is synthesized via semi-synthetic routes starting from lysergic acid precursors. Key steps include amide bond formation using ethylamine or ethylamide-forming reagents under controlled conditions (e.g., anhydrous environments to avoid hydrolysis). Post-synthesis purification involves chromatography (HPLC) and crystallization. Structural validation requires NMR (¹H/¹³C) for stereochemical confirmation and mass spectrometry (LC-ESI-MS) for molecular weight verification . Purity assessment should include elemental analysis and quantification of byproducts (e.g., iso-LAE isomers) using hyphenated techniques .

Q. Which analytical techniques are optimal for detecting LAE and its metabolites in biological matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting LAE and its primary metabolites (e.g., hydroxylated or dehydrogenated derivatives). Sample preparation should involve solid-phase extraction (SPE) to isolate analytes from plasma or urine. Method validation must include calibration curves, limits of detection (LOD < 0.1 ng/mL), and recovery rates (>80%). Cross-reactivity testing against structurally similar ergolines (e.g., LSD, ALD-52) is critical to avoid false positives .

Q. What in vitro models are suitable for preliminary assessment of LAE’s pharmacological activity?

Use serotonin receptor (5-HT2A/2C) transfected cell lines for binding affinity assays (e.g., radioligand displacement with [³H]-ketanserin). Functional activity can be evaluated via calcium flux assays or ERK phosphorylation. Include positive controls (e.g., LSD) and negative controls (e.g., ritanserin for 5-HT2A antagonism). For metabolic stability, employ human liver microsomes (HLM) with CYP450 cofactors to quantify degradation half-life (t½) .

Advanced Research Questions

Q. How should pharmacokinetic studies be designed to address potential gender-specific differences in LAE metabolism?

Conduct crossover trials with matched male and female cohorts, controlling for hormonal cycles (e.g., follicular vs. luteal phases in females). Administer a standardized oral dose (e.g., 100–200 µg) and collect serial blood samples over 24 hours. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½. Monitor major metabolites via LC-MS/MS and apply statistical models (e.g., ANOVA) to identify gender-dependent clearance pathways (e.g., CYP3A4 vs. CYP2D6 activity) .

Q. What strategies resolve discrepancies in LAE’s receptor binding data across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., buffer pH, membrane preparation methods). To harmonize

- Cross-validate results using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays).

- Test for allosteric modulation by co-incubating LAE with endogenous neurotransmitters (e.g., serotonin).

- Control for batch-to-batch variability in receptor-expressing cell lines via qPCR validation .

Q. How can extraction protocols be optimized to minimize LAE degradation in plant-derived samples?

LAE degradation in plant material (e.g., seeds) is linked to light, heat, and enzymatic activity. Use lyophilization to preserve samples and perform extractions in acidic methanol (pH 3–4) at 4°C. Add antioxidants (e.g., ascorbic acid) to prevent oxidation. Validate recovery rates with spiked matrices and compare against reference standards stored in amber vials at -80°C .

Data Presentation and Reproducibility

-

Tabular Example: LAE Pharmacokinetic Parameters

Parameter Male Subjects (n=8) Female Subjects (n=8) p-value AUC₀–24 (ng·h/mL) 45.2 ± 6.7 52.8 ± 7.3 0.032 Cmax (ng/mL) 3.1 ± 0.5 3.4 ± 0.6 0.21 t½ (h) 8.5 ± 1.2 9.8 ± 1.4 0.047 -

Key Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.